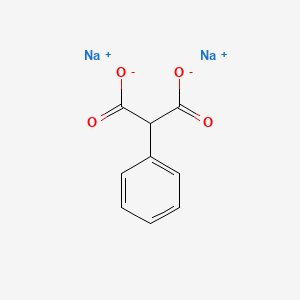

Disodium 2-phenylpropanedioate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-phenylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4.2Na/c10-8(11)7(9(12)13)6-4-2-1-3-5-6;;/h1-5,7H,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRIUKNLJJXQMJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383005 | |

| Record name | Disodium 2-phenylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55277-85-5 | |

| Record name | Disodium 2-phenylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Modern Approaches to the Synthesis of Disodium (B8443419) 2-Phenylpropanedioate

The synthesis of disodium 2-phenylpropanedioate has evolved with the development of advanced chemical methodologies. These modern approaches aim to improve yield, purity, and cost-effectiveness, making the compound more accessible for industrial and research purposes. Key strategies include the refinement of classical reactions and the innovation of novel synthetic pathways.

Optimized Condensation Reactions for 2-Phenylpropanedioate Precursors

A primary route to 2-phenylpropanedioate precursors, such as diethyl phenylmalonate, involves condensation reactions. wikipedia.org These reactions form carbon-carbon bonds, which are crucial for constructing the molecule's backbone. wikipedia.orglibretexts.org Optimization of these reactions is a key focus of modern synthetic chemistry.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that joins two esters in the presence of a strong base. wikipedia.orglibretexts.org In the context of 2-phenylpropanedioate synthesis, a "crossed" Claisen condensation is often employed. masterorganicchemistry.comorganic-chemistry.org This involves the reaction of two different esters. A common approach is the reaction of diethyl oxalate (B1200264) and ethyl phenylacetate (B1230308), followed by decarbonylation, to produce diethyl phenylmalonate. wikipedia.org

For industrial-scale production, the efficiency and practicality of the Claisen condensation are critical. Enhancements to the protocol often focus on maximizing the yield of the desired β-keto ester product. masterorganicchemistry.com A significant driving force for this reaction is the formation of a stabilized anion of the resulting β-keto ester. organic-chemistry.org The use of strong bases like sodium ethoxide is typical, but alternatives such as sodium hydride or sodium amide can increase the yield. organic-chemistry.orgnih.gov

Table 1: Comparison of Bases in Claisen Condensation for Phenylmalonate Precursors

| Base | Typical Yield Improvement | Key Considerations |

|---|---|---|

| Sodium Ethoxide | Standard | Common and cost-effective for laboratory scale. |

| Sodium Hydride | Significant | Often improves yields by driving the reaction to completion. nih.gov |

| Sodium Amide | Significant | A strong base that can enhance reaction rates and yields. organic-chemistry.org |

The choice of catalyst and the optimization of reaction conditions are paramount in modern synthetic strategies. While the base is a key component in Claisen condensations, other catalytic systems are being explored to improve efficiency and selectivity. For instance, methods using cesium carbonate and copper(I) iodide have been developed to facilitate the arylation of diethyl malonate, overcoming the challenge of using less reactive aryl halides. wikipedia.org

Reaction conditions such as temperature and reaction time are meticulously controlled to maximize product formation and minimize side reactions. For example, carrying out the condensation at reflux has been shown to reduce reaction time while simultaneously increasing the yield in related syntheses. nih.gov

The solvent plays a crucial role in the outcome of condensation reactions. The polarity of the solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states. In some syntheses, the use of a benign and effective solvent like glycerol (B35011) has been shown to be advantageous, particularly in catalyst-free conditions. nih.gov

Precise temperature control is essential for achieving high yields and selectivity. For instance, in the synthesis of related compounds, maintaining the reaction temperature at or below 38°C during certain steps can prevent the formation of polymeric side products. google.com Conversely, refluxing the reaction mixture can be beneficial in other cases. nih.gov

Direct Synthesis Routes via Aromatic Metalation and Carbonation

Direct synthesis routes offer an alternative to condensation reactions, often providing a more streamlined process. These methods typically involve the functionalization of a benzene (B151609) derivative.

One-pot industrial processes are highly sought after for their efficiency and reduced waste. A notable process for preparing the sodium salt of phenylmalonic acid involves the carbonation of benzyl (B1604629) sodium. google.com This can be achieved by first reacting finely dispersed sodium with chlorobenzene (B131634) in a toluene (B28343) medium to produce benzyl sodium. google.com Subsequent carbonation of this intermediate with gaseous carbon dioxide yields the disodium salt of phenylmalonic acid. google.com

This method highlights the importance of carefully controlled conditions. The reaction temperature during the formation of benzyl sodium and the subsequent carbonation step are critical factors in maximizing the yield of the desired product and minimizing the formation of byproducts like phenylacetic acid. google.com

Table 2: Key Parameters in the Direct Synthesis of this compound

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Sodium Particle Size | < 25 microns | Increases surface area for reaction with chlorobenzene. google.com |

| Benzyl Sodium Formation Temp. | 0 to 60°C | Controlled to ensure efficient formation of the organosodium intermediate. google.com |

| Carbonation Temperature | 30 to 60°C | Optimized to favor the formation of the dicarboxylated product. google.com |

Selective Formation of this compound from Benzylsodium (B3045699)

The selective formation of this compound from benzylsodium represents a targeted synthetic approach. This method involves the reaction of benzylsodium with a carboxylating agent, such as carbon dioxide, to introduce the carboxylate functionalities.

A general process for producing benzylsodium involves the reaction of chlorotoluene with a sodium dispersion in an inert organic solvent to form tolylsodium, which then undergoes rearrangement to the more stable benzylsodium. google.comgoogle.com Once formed, benzylsodium can be carboxylated. The reaction with carbon dioxide, for instance, leads to the formation of sodium phenylacetate. google.comgoogle.com To arrive at this compound, a subsequent carboxylation or a related synthetic modification would be necessary, though specific details on this direct conversion are not extensively documented in the provided search results.

Transition Metal-Catalyzed Arylation for Substituted 2-Phenylpropanedioates

Transition metal catalysis offers a versatile and efficient methodology for the synthesis of substituted 2-phenylpropanedioates. These methods typically involve the cross-coupling of an aryl halide with a malonate ester, followed by hydrolysis to the corresponding dicarboxylate salt. Palladium and copper-based catalytic systems are prominently used for this transformation. nih.govacs.orgresearchgate.netnih.govacs.orgorganic-chemistry.org

Palladium-catalyzed reactions, often employing sterically hindered phosphine (B1218219) ligands, have demonstrated broad applicability in the arylation of dialkyl malonates with various aryl bromides and chlorides. nih.govacs.org These reactions accommodate a wide range of functional groups on both the aryl halide and the malonate substrate. nih.gov The general mechanism involves the formation of an enolate from the malonate, which then participates in the palladium-catalyzed cross-coupling cycle. nih.govacs.org

Copper-catalyzed systems, often referred to as Ullmann-type couplings, provide an alternative and sometimes milder route to α-aryl malonates. researchgate.netnih.govacs.orgorganic-chemistry.org These reactions can be performed with aryl iodides and, in some cases, aryl bromides, using a copper(I) source and a suitable ligand, such as 2-phenylphenol (B1666276) or 2-picolinic acid. researchgate.netacs.orgorganic-chemistry.org The reactions can often proceed at or near room temperature, offering an advantage in terms of energy efficiency and functional group tolerance. nih.govacs.org

The choice of catalyst, ligand, base, and solvent are all critical parameters that influence the efficiency and selectivity of the arylation reaction. The resulting substituted diethyl 2-phenylpropanedioates can then be hydrolyzed to the corresponding disodium salts.

Table 1: Comparison of Catalytic Systems for Arylation of Diethyl Malonate

| Catalyst System | Typical Aryl Halide | Ligand Examples | Reaction Conditions | Advantages |

|---|---|---|---|---|

| Palladium | Aryl bromides, chlorides | P(t-Bu)3, ferrocenylphosphines | Elevated temperatures | Broad substrate scope, high yields nih.govacs.org |

Post-Synthesis Purification and Isolation Techniques for High-Purity 2-Phenylpropanedioate Compounds

Achieving high purity of 2-phenylpropanedioate compounds after synthesis is crucial for their subsequent applications. Common purification techniques include extraction, distillation, and recrystallization.

Following the synthesis of a diethyl 2-phenylpropanedioate, a typical workup procedure involves washing the reaction mixture with water and dilute acidic and basic solutions to remove inorganic salts and unreacted starting materials. google.com The organic solvent is then removed, often by distillation under reduced pressure. google.com For volatile compounds like ethyl phenylacetate, fractional distillation can be an effective method for purification. google.com

For solid derivatives or the final disodium salt, recrystallization is a powerful technique for achieving high purity. This method relies on the differential solubility of the desired compound and impurities in a given solvent system at different temperatures. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical and is determined by the solubility profile of the compound.

Chromatographic techniques, such as column chromatography, can also be employed for the purification of 2-phenylpropanedioate esters, particularly when dealing with complex mixtures or when very high purity is required. nih.gov

Mechanistic Pathways of 2-Phenylpropanedioate Reactions

Elucidation of Enolate Formation and Reactivity in Malonate Synthesis

The synthesis of 2-phenylpropanedioates and their derivatives is fundamentally reliant on the formation and reactivity of malonate enolates. The carbon atom situated between the two carbonyl groups of a malonate ester, such as diethyl malonate, is significantly acidic (pKa ≈ 13) due to the electron-withdrawing inductive effect of the adjacent carbonyls and the resonance stabilization of the resulting conjugate base. libretexts.orglibretexts.orgslideshare.netpressbooks.pubmasterorganicchemistry.com

Treatment of a malonate ester with a suitable base, such as sodium ethoxide, results in the deprotonation of this α-carbon to form a resonance-stabilized enolate ion. libretexts.orgbrainkart.comjove.comfiveable.me The negative charge of the enolate is delocalized between the α-carbon and the oxygen atoms of the two carbonyl groups, which greatly enhances its stability. slideshare.netmasterorganicchemistry.comfiveable.me This enolate is a potent nucleophile and is central to the subsequent alkylation and arylation reactions. libretexts.orglibretexts.orgpressbooks.pubjove.com The choice of base is important; a strong base like sodium ethoxide can quantitatively convert the malonate to its enolate, which is often desirable to prevent side reactions. brainkart.com

The reactivity of the enolate is characterized by its nucleophilic attack on electrophiles. libretexts.orgpressbooks.pubmasterorganicchemistry.com In the context of 2-phenylpropanedioate synthesis, this typically involves reaction with an alkyl halide or an aryl halide in the presence of a transition metal catalyst. libretexts.orgpressbooks.pub

Detailed Studies on Alkylation and Arylation Mechanisms

Alkylation: The alkylation of malonate enolates generally proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgpressbooks.pubjove.comfiveable.me The nucleophilic enolate ion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. pressbooks.pub This reaction is most efficient with primary and secondary alkyl halides, as tertiary halides are prone to elimination reactions. libretexts.org The reaction results in the formation of a new carbon-carbon bond at the α-position of the malonate. fiveable.me

Arylation: The mechanism of transition metal-catalyzed arylation is more complex and depends on the metal used.

Palladium-Catalyzed Arylation: The catalytic cycle for palladium-catalyzed arylation of malonates typically involves:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.

Transmetalation or Deprotonation: The malonate enolate is formed by the action of a base. This enolate then coordinates to the palladium center.

Reductive Elimination: The aryl group and the malonate moiety on the palladium complex couple, forming the α-aryl malonate product and regenerating the Pd(0) catalyst. nih.govacs.org

Copper-Catalyzed Arylation: The mechanism of copper-catalyzed arylation (Ullmann reaction) is still a subject of detailed study, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle or a radical pathway. One proposed mechanism involves the formation of a copper(I) enolate complex. nih.gov This complex can then react with the aryl halide, possibly through an oxidative addition to form a Cu(III) intermediate, followed by reductive elimination to yield the arylated product and regenerate the Cu(I) catalyst. nih.gov

Mechanistic Insights into Cyclization and Heterocyclic Ring Formation

Substituted 2-phenylpropanedioates are valuable precursors for the synthesis of various cyclic and heterocyclic compounds. nih.govresearchgate.net The mechanistic pathways for these cyclization reactions often involve the inherent reactivity of the 1,3-dicarbonyl system.

Intramolecular Alkylation: If a malonate is alkylated with a dihalide, a second, intramolecular SN2 reaction can occur. For example, reaction with 1,4-dibromobutane (B41627) can lead to the formation of a cyclopentane (B165970) ring, which upon hydrolysis and decarboxylation yields cyclopentanecarboxylic acid. pressbooks.pub The mechanism involves the formation of the enolate followed by an intramolecular nucleophilic attack on the carbon bearing the second halogen. stackexchange.com

Heterocyclic Ring Formation: 2-Phenylpropanedioic acid derivatives can react with dinucleophiles to form heterocyclic rings. nih.govresearchgate.net For instance, condensation with urea (B33335) or amidines can lead to the formation of barbituric acid derivatives or other pyrimidine-based heterocycles. researchgate.net The mechanism of these cyclocondensation reactions typically involves nucleophilic attack by the dinucleophile on the carbonyl carbons of the malonate derivative, followed by dehydration to form the heterocyclic ring. The reactivity of the malonate derivative can be enhanced by converting it to a more reactive species, such as a malonyl dichloride or a bis(2,4,6-trichlorophenyl) malonate. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzylsodium |

| Carbon dioxide |

| Chlorotoluene |

| Tolylsodium |

| Sodium phenylacetate |

| Diethyl 2-phenylpropanedioate |

| Aryl halide |

| Aryl bromide |

| Aryl chloride |

| Aryl iodide |

| Diethyl malonate |

| P(t-Bu)3 |

| 2-Phenylphenol |

| 2-Picolinic acid |

| Ethyl phenylacetate |

| Sodium ethoxide |

| Alkyl halide |

| 1,4-dibromobutane |

| Cyclopentanecarboxylic acid |

| Urea |

| Amidine |

| Barbituric acid |

| Malonyl dichloride |

Investigation of Decarboxylation Pathways and By-product Minimization

The thermal and catalytic decarboxylation of 2-phenylpropanedioic acid (the parent acid of this compound) is a critical transformation, often utilized in the synthesis of 2-phenylpropionic acid and its derivatives. Understanding the pathways of this reaction is essential for controlling the yield and purity of the desired product.

Recent advancements have explored alternative, milder decarboxylation routes. One such method is the use of organic photoredox catalysis. In this pathway, a photosensitizer, such as an acridinium (B8443388) salt, initiates a single electron transfer from the carboxylate. This oxidation generates an acyloxyl radical, which rapidly undergoes decarboxylation to form a carbon-centered radical. This radical then abstracts a hydrogen atom to yield the final product. nih.gov Studies on aryl malonic acid derivatives have shown they are particularly susceptible to this type of hydrodecarboxylation, likely due to the ability of the phenyl ring to stabilize the resulting radical intermediate. nih.gov

By-product formation is a significant challenge in the synthesis of 2-phenylpropanedioate and its subsequent decarboxylation. A common synthetic route involves the alkylation of a malonic ester with a phenylating agent. A major drawback of this method is the potential for dialkylation at the alpha-carbon, leading to the formation of undesired di-substituted products. wikipedia.org Careful control of reaction conditions, such as the stoichiometry of the base and alkylating agent, is crucial to minimize this side reaction. organic-chemistry.org In related syntheses, such as the methylation of phenylacetonitrile (B145931) to produce precursors for 2-phenylpropionic acid, dimethylated compounds are noted as significant by-products. orgsyn.org

Another potential source of by-products arises from the decarboxylation step itself. Incomplete decarboxylation can leave unreacted starting material, while harsh thermal conditions may lead to degradation or other side reactions. scirp.org The choice of solvent and catalyst can also influence the product distribution. For instance, some decarboxylation methods may produce unwanted by-products from the catalyst or reagents used, such as thiols or tin hydrides in modified Barton decarboxylations. nih.gov

Table 1: By-product Minimization Strategies in 2-Phenylpropanedioate Synthesis and Decarboxylation

| Potential By-product | Formation Pathway | Minimization Strategy | Reference(s) |

| Dialkylated Malonic Ester | Over-alkylation of the malonic ester starting material. | Use of excess malonic ester relative to the base and alkylating agent; careful control of reaction temperature and addition rates. | wikipedia.orgorganic-chemistry.org |

| Mono-decarboxylated Product | Incomplete reaction during the double decarboxylation of 2-phenylpropanedioic acid. | Optimization of reaction time, temperature, and catalyst loading. | nih.gov |

| Degradation Products | Harsh thermal conditions during decarboxylation. | Utilization of milder, catalytic methods such as photoredox catalysis or microwave-assisted protocols. | nih.govscirp.org |

| Catalyst-derived Impurities | Use of stoichiometric reagents in older decarboxylation methods (e.g., tin hydrides). | Employing catalytic systems that are more environmentally benign and generate fewer by-products. | nih.gov |

Chemical Transformations and Derivative Synthesis

Synthesis of Functionalized 2-Phenylpropanedioate Derivatives

The functionalization of the 2-phenylpropanedioate scaffold can be achieved through several strategic approaches, targeting the phenyl ring, the carboxylate groups, or the alpha-carbon.

Modifying the phenyl ring of 2-phenylpropanedioate derivatives through electrophilic aromatic substitution allows for the introduction of various functional groups. The regioselectivity of these substitutions (i.e., the position on the ring where the new group attaches) is directed by the existing alkyl and carboxylate groups. While direct substitution on the disodium (B8443419) salt is uncommon, transformations are typically performed on the ester or acid form, such as diethyl phenylmalonate. wikipedia.org

The phenyl group itself is an activating group, but its influence is modified by the other substituents. Aryldiazonium salts, for example, can be functionalized through reactions like electrophilic aromatic substitution, where the electronic properties of the substituents guide the position of the incoming group. frontiersin.org For a phenylmalonate system, the substitution pattern would be influenced by the combined directing effects of the substituents present.

The carbon atom attached to the phenyl group in 2-phenylpropanedioate is prochiral. This allows for the synthesis of enantioenriched derivatives, which are valuable in asymmetric synthesis. A significant challenge in this area is achieving high enantiomeric excess for benzyl-substituted malonic esters. usm.edu

Several methods have been explored to achieve this:

Phase-Transfer Catalyzed Hydrolysis : This method uses N-benzyl quaternary ammonium (B1175870) salts derived from cinchona alkaloids to selectively hydrolyze one of the ester groups in a diester derivative of 2-phenylpropanedioic acid, producing a chiral malonic half-ester. usm.edu

Chiral Auxiliary-Directed Synthesis : Chiral auxiliaries, such as specific oxazolidinones or menthol, can be attached to the malonate structure. usm.edu These auxiliaries guide subsequent reactions, like benzylation, to occur stereoselectively. usm.edu Palladium-catalyzed reactions have also been employed to prepare chiral 2-amido and 2-amido-1-phenyl-1,3-dienes from chiral oxazolidinones. nih.gov

These strategies aim to control the three-dimensional arrangement of atoms during the reaction, leading to the preferential formation of one enantiomer over the other.

Ester and amide derivatives of 2-phenylpropanedioic acid are fundamental precursors in organic synthesis.

Ester Synthesis: The most common ester of 2-phenylpropanedioic acid is diethyl phenylmalonate. wikipedia.org The synthesis of such esters can be achieved through several routes:

SN2 Reaction : Disodium 2-phenylpropanedioate can react with a primary alkyl halide (e.g., ethyl bromide) via a nucleophilic substitution (SN2) reaction to form the corresponding diester. libretexts.org

Acid-Catalyzed Esterification (Fischer Esterification) : 2-Phenylpropanedioic acid can be heated with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst. This reversible reaction typically requires removing water to drive the equilibrium towards the ester product. libretexts.org

From Acid Chlorides : A highly versatile method involves converting the dicarboxylic acid to its more reactive di-acid chloride, which then readily reacts with an alcohol to form the ester. libretexts.org

Claisen Condensation : An indirect but common method for synthesizing diethyl phenylmalonate involves the Claisen condensation of diethyl oxalate (B1200264) and ethyl phenylacetate (B1230308), followed by decarbonylation. wikipedia.org This route is often preferred because aryl halides are poor substrates for the direct alkylation of diethyl malonate. wikipedia.org

The following table summarizes various catalytic systems used for esterification reactions.

| Catalyst/Reagent | Reaction Type | Key Features |

| Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification | Reversible; requires heat and removal of water. libretexts.org |

| TBTU, TATU, COMU | Coupling Reagent | Fast reactions at room temperature for primary and secondary alcohols. organic-chemistry.org |

| Silica Chloride | Heterogeneous Catalyst | Efficient for esterification and transesterification. organic-chemistry.org |

| DBSA (p-dodecylbenzenesulfonic acid) | Surfactant Catalyst | Enables selective esterification in water. organic-chemistry.org |

| o-NosylOXY | Coupling Reagent | Produces easily recoverable and reusable byproducts. organic-chemistry.org |

Amide Synthesis: Amide analogs are generally synthesized from the ester or acid chloride derivatives of 2-phenylpropanedioic acid.

Aminolysis of Esters : Esters like diethyl phenylmalonate can be converted to amides by reacting them with ammonia (B1221849) or a primary/secondary amine. libretexts.org This reaction, known as aminolysis, can be catalyzed by an alkali metal alkoxide. google.com

From Acid Chlorides : The most straightforward method involves reacting the di-acid chloride of 2-phenylpropanedioic acid with ammonia or an amine, which typically results in a high yield of the corresponding diamide. libretexts.orglibretexts.org

Peptide Coupling Reagents : Reagents commonly used in peptide synthesis can also be employed to form amides from the carboxylic acid and an amine. organic-chemistry.org

The synthesis of di-salts, other than the disodium salt, is an important transformation, particularly for purification and isolation. For instance, the preparation of the calcium salt of 2-phenylpropanedioic acid is well-documented. google.comgoogle.com The general procedure involves reacting an aqueous solution of a soluble di-salt, such as this compound, with a solution containing calcium ions (e.g., from calcium chloride). google.com The less soluble calcium 2-phenylpropanedioate then precipitates out of the solution and can be isolated by filtration. google.comgoogle.com

The efficiency and purity of this precipitation are sensitive to reaction conditions, as detailed in the table below based on patent literature. google.com

| Embodiment | Reactant | Calcium Ion Source | Temperature (°C) | Final pH | Yield (%) | Purity (%) |

| Example 1 (Thiophene analog) | Disodium 2-(thiophen-3-yl)propanedioate | 0.3mol CaCl₂ | 0 | 6.3 | 83.7 | 99.1 |

| Example 2 (Thiophene analog) | Disodium 2-(thiophen-3-yl)propanedioate | 0.24mol CaCl₂ | 5 | 6.5 | 89.0 | 99.2 |

| Example 3 (Thiophene analog) | Disodium 2-(thiophen-3-yl)propanedioate | 0.2mol CaCl₂ | 40 | 7.0 | 68.3 | 99.3 |

This process demonstrates a general method for preparing various di-salts of substituted phenylpropanedioic acids by metathesis, where careful control of pH and temperature is crucial for optimizing yield and purity. google.comgoogle.com

Utilization of 2-Phenylpropanedioate in Complex Molecule Construction

Derivatives of 2-phenylpropanedioate serve as versatile building blocks in the synthesis of more complex molecules, particularly in the field of asymmetric synthesis.

Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional structure. The prochiral nature of 2-phenylpropanedioate makes it an attractive starting point for such endeavors. The goal is to introduce a new bond or functional group at the central carbon in a way that selectively produces one of the two possible enantiomers.

Key strategies include:

Enzyme-Catalyzed Hydrolysis : Enzymes like Pig Liver Esterase (PLE) can be used for the enantioselective hydrolysis of a prochiral diester, such as diethyl phenylmalonate. usm.edu However, the enantiomeric excess achieved with benzyl-substituted substrates can sometimes be low. usm.edu

Chiral Auxiliaries : As mentioned previously, attaching a chiral auxiliary to the malonate system directs the approach of reagents from a specific direction, thereby controlling the stereochemical outcome of the reaction. usm.edu

Asymmetric Catalysis : A chiral catalyst can be used to create the stereocenter. For example, Ir-catalyzed enantioselective hydrogenation of related activated pyridine (B92270) derivatives has been developed to produce chiral piperidines, demonstrating a powerful strategy for creating enantioenriched heterocyclic compounds. nih.gov While not directly acting on 2-phenylpropanedioate, this illustrates the principle of using chiral metal complexes to control stereochemistry. nih.gov Research into phase-transfer catalysis using chiral catalysts derived from cinchona alkaloids for the hydrolysis of malonic esters is another promising avenue. usm.edu

These approaches leverage the principles of stereocontrol to transform a simple, achiral starting material like a 2-phenylpropanedioate derivative into a valuable, enantiomerically pure building block for pharmaceuticals and other complex target molecules.

Construction of Beta-Ketoester Frameworks

The synthesis of β-ketoesters is a fundamental transformation in organic chemistry, providing key intermediates for the production of more complex molecules. Diethyl 2-phenylmalonate is an effective substrate for creating β-ketoesters through acylation reactions, such as the Claisen condensation.

In a typical procedure, the enolate of diethyl 2-phenylmalonate, generated by a suitable base, attacks an acylating agent like an acyl chloride. For instance, the reaction with phenylacetyl chloride yields diethyl(phenylacetyl)malonate, a compound featuring the β-ketoester framework. chemicalbook.com This transformation is crucial as it combines the phenylpropanedioate structure with another acyl group, significantly increasing molecular complexity in a single step.

Alternative methods, such as titanium-mediated cross-Claisen condensations, have been developed to afford β-keto esters in high yields and selectivities. researchgate.net Furthermore, palladium-catalyzed reactions of the allylic esters of β-keto acids (which can be derived from these initial structures) have been shown to be versatile, leading to α-allyl ketones, α,β-unsaturated ketones, and other valuable products through intermediates known as palladium enolates. nih.gov

Table 1: Synthesis of Beta-Ketoesters

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Diethyl 2-phenylmalonate | Phenylacetyl chloride | Diethyl(phenylacetyl)malonate | Acylation / Claisen Condensation |

Synthesis of Polymeric Materials Incorporating Phenylpropanedioate Moieties

The difunctional nature of 2-phenylpropanedioate esters makes them suitable candidates for use as monomers in step-growth polymerization. The two ester groups can undergo transesterification with diols to form polyesters, or amidation with diamines to produce polyamides. Incorporating the phenylpropanedioate moiety into a polymer backbone can impart specific properties such as rigidity, aromaticity, and thermal stability.

The synthesis of aromatic-aliphatic polyesters via enzymatic catalysis is a well-established process. d-nb.info By analogy, diethyl 2-phenylmalonate can be used in polycondensation reactions with various aliphatic diols, such as 1,4-butanediol (B3395766) (BDO), 1,6-hexanediol (B165255) (HDO), or 1,8-octanediol (B150283) (ODO). These reactions, often catalyzed by enzymes like Lipase B from Candida antarctica (CaLB) or metal catalysts such as titanium tetraisopropoxide, would produce random copolyesters. d-nb.infoijpbs.com The resulting polymers would feature the phenylpropanedioate unit, potentially enhancing the material's properties compared to purely aliphatic polyesters. ijpbs.com

Similarly, composite materials can be developed by polymerizing monomers in the presence of inorganic fillers like montmorillonite (B579905) clay, leading to organic-inorganic hybrid materials with potentially superior electrical and mechanical properties. mdpi.com

Heterocyclic Compound Synthesis Enabled by 2-Phenylpropanedioate

Diethyl 2-phenylmalonate is a cornerstone in the synthesis of a vast range of heterocyclic compounds. Its C-C-C fragment, equipped with carbonyl functionalities, is ideal for condensation reactions with various N-C-N or other bifunctional synthons to construct rings.

Precursors for Pyridinones and Pyrimidinediones

The reaction between a 1,3-dicarbonyl compound and urea (B33335) or its derivatives is a classic strategy for synthesizing pyrimidine-2,4-diones, also known as barbiturates. Diethyl 2-phenylmalonate is a key starting material for the industrial synthesis of phenobarbital, a long-acting barbiturate. mdpi.comwikipedia.org The synthesis involves the condensation of diethyl 2-phenylmalonate with urea in the presence of a strong base like sodium ethoxide. mdpi.com

The 2-phenylpropanedioate moiety can also be used to construct pyridone rings. Research has shown that reactions of enamines with phenylmalonate derivatives can lead to the formation of 4-hydroxy-2-pyridone structures. researchgate.net Furthermore, the reaction of substituted aminopyrimidines with diethyl phenylmalonate can be used to build fused pyrimido[1,6-a]pyrimidine systems. bu.edu.egscribd.com

Table 2: Synthesis of Pyridinone and Pyrimidinedione Derivatives

| Phenylpropanedioate Derivative | Reagent | Heterocyclic Product |

|---|---|---|

| Diethyl 2-phenylmalonate | Urea | Phenobarbital (a pyrimidinedione) |

| Diethyl 2-phenylmalonate | 4-Amino-5-phenylpyrimidine | Pyrimido[1,6-a]pyrimidine derivative |

Formation of Thienopyridazines and Other Fused Heterocycles

The versatility of the phenylpropanedioate scaffold extends to the synthesis of complex, multi-ring fused heterocyclic systems. High-temperature fusion of diethyl 2-phenylmalonate with anilines has been reported to produce 3-phenylquinoline-2,4-dione intermediates, which can be further cyclized to yield tetracyclic benzofuro[3,2-c]quinolines. rsc.orgresearchgate.net

While direct synthesis of thienopyridazines from diethyl 2-phenylmalonate is less commonly cited, the underlying principles of constructing fused heterocycles apply. The activated methylene (B1212753) group can participate in Knoevenagel condensations, and the ester groups are available for cyclization. For example, derivatives of diethyl 2-phenylmalonate can serve as precursors to various fused pyridines, such as pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, through multi-step reaction sequences. nih.gov

Synthesis of Aromatic Heterocyclic Pyridine Derivatives and Analogs

Aryl malonates are valuable intermediates in the synthesis of a variety of pyridine and quinoline (B57606) analogs. Microwave-assisted protocols for the α-arylation of diethyl malonate have been developed, and the resulting α-aryl malonates are used to prepare scaffolds like isoquinolines and pyrrolopyridines. arabjchem.org The synthesis of 2-pyridone derivatives is another important application, often achieved through multi-component reactions involving an aldehyde, an active methylene compound like a malonate derivative, and a nitrile source. researchgate.net The Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) with a malonic ester derivative followed by thermal cyclization, is a powerful method for quinoline synthesis that can be adapted for phenylmalonate substrates.

Development of Amine Substituted Triazole Derivatives

The 1,2,3-triazole and 1,2,4-triazole (B32235) rings are important pharmacophores in medicinal chemistry. nih.govrsc.org While direct cyclization of diethyl 2-phenylmalonate into a triazole is not a standard transformation, it can serve as a precursor to intermediates required for triazole synthesis.

One plausible route involves the conversion of the diester to a dihydrazide by reacting diethyl 2-phenylmalonate with hydrazine (B178648). This resulting phenylmalonodihydrazide possesses the necessary N-N linkages and could be cyclized with appropriate reagents to form derivatives containing a 1,2,4-triazole ring. Another strategy involves the popular copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". nih.gov To utilize this, one of the ester groups of diethyl 2-phenylmalonate would need to be converted into either an azide (B81097) or a terminal alkyne functionality through a series of synthetic steps, allowing it to be "clicked" with a corresponding reaction partner to form a 1,2,3-triazole derivative.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Diethyl 2-phenylmalonate |

| This compound |

| Phenylmalonic Acid |

| Diethyl(phenylacetyl)malonate |

| Phenylacetyl chloride |

| Allyl β-keto esters |

| 1,4-butanediol (BDO) |

| 1,6-hexanediol (HDO) |

| 1,8-octanediol (ODO) |

| Titanium tetraisopropoxide |

| Montmorillonite |

| Phenobarbital |

| Urea |

| Sodium ethoxide |

| 4-Hydroxy-2-pyridone |

| 4-Amino-5-phenylpyrimidine |

| Pyrimido[1,6-a]pyrimidine |

| 3-Phenylquinoline-2,4-dione |

| Benzofuro[3,2-c]quinoline |

| Pyrazolo[3,4-b]pyridine |

| Pyrido[2,3-d]pyrimidine |

| Isoquinoline |

| Pyrrolopyridine |

| Phenylmalonodihydrazide |

Advanced Spectroscopic Characterization and Computational Chemistry

Theoretical and Computational Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Molecular Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It provides a map of the electrostatic potential on the electron density surface, which is crucial for understanding and predicting a molecule's reactive behavior. core.ac.uk The MEP surface helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites within a molecule. researchgate.net

The color-coding on an MEP map typically ranges from red to blue. Regions of negative electrostatic potential, indicating an excess of electrons and a propensity for electrophilic attack, are colored red. Conversely, regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack, are colored blue. researchgate.net Intermediate potential values are represented by shades of orange, yellow, and green.

The phenyl ring would exhibit a more complex potential distribution. The center of the aromatic ring typically shows a region of negative potential (often colored yellow to orange) due to the π-electron cloud. The hydrogen atoms attached to the phenyl ring would represent areas of slight positive potential (light blue), while the carbon atom backbone would be relatively neutral (green). This analysis allows for a detailed prediction of how the molecule will interact with other charged or polar species in its environment.

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

| Carboxylate Oxygen Atoms | Highly Negative | Red | Nucleophilic / Site for Cation Binding |

| Phenyl Ring Face (π-system) | Moderately Negative | Yellow / Orange | Weakly Nucleophilic |

| Aromatic Hydrogen Atoms | Slightly Positive | Light Blue | Electrophilic |

| Aliphatic Backbone | Near Neutral | Green | Low Reactivity |

Gauge Independent Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

Gauge-Independent Atomic Orbital (GIAO) is a widely used ab initio method in computational chemistry for calculating nuclear magnetic resonance (NMR) chemical shifts. scribd.comsemanticscholar.org This method effectively addresses the issue of gauge-origin dependence, which can affect the accuracy of NMR shielding tensor calculations. researchgate.netunipi.it By employing atomic orbitals that have their own local gauge origin, the GIAO method provides reliable and efficient predictions of NMR spectra that can be directly compared with experimental data. scribd.com

Theoretical GIAO calculations for the 2-phenylpropanedioate anion would involve optimizing its molecular geometry using a suitable level of theory (e.g., Density Functional Theory - DFT) and basis set, followed by the NMR calculation. The resulting theoretical chemical shifts for both ¹H and ¹³C nuclei can be used to aid in the assignment of experimental spectra and to provide insight into the electronic structure of the molecule.

For 2-phenylpropanedioate, the calculations would predict distinct chemical shifts for the different types of carbon and hydrogen atoms. The carboxylate carbons (-COO⁻) would be predicted to have the highest chemical shift (downfield) due to the deshielding effect of the electronegative oxygen atoms. The carbons of the phenyl ring would appear in the characteristic aromatic region, with slight variations depending on their position relative to the propanedioate substituent. The methine carbon (the central carbon of the propanedioate group) and its attached proton would have characteristic shifts influenced by both the phenyl ring and the carboxylate groups. Comparing these calculated values with experimental data serves to validate the computational model and confirm the molecular structure.

| Atom | Atom Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C1 | Methine (-CH) | ~55-65 | ~3.5-4.5 |

| C2 | Carboxylate (-COO⁻) | ~170-180 | - |

| C3 | Aromatic (ipso) | ~135-145 | - |

| C4 | Aromatic (ortho) | ~128-135 | ~7.3-7.5 |

| C5 | Aromatic (meta) | ~127-132 | ~7.2-7.4 |

| C6 | Aromatic (para) | ~126-130 | ~7.1-7.3 |

Note: The values presented are illustrative and represent typical ranges expected from GIAO calculations for this type of molecular structure.

Molecular Dynamics Simulations of 2-Phenylpropanedioate Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics, solvent interactions, and thermodynamic properties of molecules. rsc.orgnih.gov

An all-atom MD simulation of disodium (B8443419) 2-phenylpropanedioate in an aqueous solution would provide insights into several key dynamic behaviors. The simulation would model the 2-phenylpropanedioate dianion, sodium counter-ions (Na⁺), and a large number of explicit water molecules.

Key findings from such a simulation would include:

Solvation Structure: Analysis of the radial distribution functions (RDFs) would reveal the structure of the hydration shells around the carboxylate groups. mdpi.com The negatively charged oxygen atoms would show strong, well-ordered interactions with the hydrogen atoms of surrounding water molecules.

Ion Pairing: The simulation would capture the dynamic equilibrium between solvent-separated ion pairs and contact ion pairs, showing how sodium ions interact directly with the carboxylate groups or through an intermediary water molecule.

Conformational Dynamics: The simulation would track the rotational freedom of the phenyl group relative to the propanedioate backbone. The root-mean-square fluctuation (RMSF) of atoms would quantify the flexibility of different parts of the molecule, with the termini of the phenyl ring and carboxylate groups expected to show higher mobility. rsc.org

| Simulation Parameter | Information Gained | Expected Outcome for 2-Phenylpropanedioate |

| Radial Distribution Function (g(r)) | Solvation shell structure and ion coordination | Strong hydration shell around -COO⁻ groups; defined Na⁺ coordination. |

| Root-Mean-Square Deviation (RMSD) | Conformational stability over time | Low RMSD for the backbone, indicating a stable overall structure. |

| Root-Mean-Square Fluctuation (RMSF) | Atomic flexibility | Higher flexibility in the phenyl ring and oxygen atoms compared to the carbon backbone. |

| Torsional Angle Analysis | Rotational dynamics of functional groups | Characterization of the rotational motion of the C-C bond connecting the phenyl ring to the backbone. |

Research Applications in Chemical Biology and Materials Science

2-Phenylpropanedioate in Pharmaceutical and Medicinal Chemistry Research

Disodium (B8443419) 2-phenylpropanedioate and its derivatives have emerged as versatile scaffolds in medicinal chemistry, leading to the exploration of a wide range of therapeutic agents. The inherent structural features of 2-phenylpropanedioate have been leveraged to design and synthesize compounds with diverse biological activities, from anticonvulsants to anti-inflammatory and antimicrobial agents.

The quest for novel anticonvulsant drugs with improved efficacy and better safety profiles has led researchers to explore hybrid molecules that integrate the structural motifs of established antiepileptic drugs. documentsdelivered.com One approach involves the synthesis of hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides, which are analogues of N-benzyl derivatives. documentsdelivered.com These compounds fuse chemical fragments from clinically relevant antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. documentsdelivered.com

In a similar vein, a series of water-soluble analogues of previously reported anticonvulsants have been developed and characterized. Many of these compounds, which are 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, have demonstrated broad-spectrum anticonvulsant properties in various animal seizure models. mdpi.com For instance, one compound from this series exhibited robust anticonvulsant activity in the maximal electroshock (MES) test, the pentylenetetrazole-induced seizure (scPTZ) model, and the psychomotor 6 Hz seizure model in mice. mdpi.com Notably, its effectiveness in a model of drug-resistant epilepsy highlights its potential for further development. mdpi.com The design of these molecules often involves creating new quinazoline (B50416) derivatives that incorporate the essential features of the lead structure, methaqualone. mdpi.com

The synthesis of such derivatives can be achieved through multi-step reaction sequences. For example, the synthesis of 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives, investigated for their benzodiazepine (B76468) receptor agonist activity, involves several key steps. nih.gov The process may start with the esterification of a starting acid, followed by reaction with hydrazine (B178648) hydrate, and subsequent cyclization to form the desired oxadiazole ring. nih.gov Variations in the final step can introduce different substituents on the heterocyclic ring, allowing for the exploration of structure-activity relationships. nih.gov

| Compound Class | Key Synthetic Steps | Therapeutic Target/Mechanism |

|---|---|---|

| N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides | Hybridization of known antiepileptic drug fragments. documentsdelivered.com | Broad-spectrum anticonvulsant activity. mdpi.com |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | Condensation with maleic anhydride (B1165640) followed by cyclization. mdpi.com | Inhibition of sodium and calcium currents, TRPV1 receptor antagonism. mdpi.com |

| 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives | Esterification, reaction with hydrazine hydrate, cyclization. nih.gov | Benzodiazepine receptor agonists. nih.gov |

Derivatives of 2-phenylpropionic acid are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory mechanism of these compounds is primarily based on the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins (B1171923) from arachidonic acid. nih.govmdpi.com The free carboxylic acid group in these molecules is a critical pharmacophoric feature, forming key interactions with amino acid residues in the active site of COX enzymes. nih.gov

Research in this area has focused on synthesizing new derivatives with improved potency and selectivity, as well as dual-action compounds that combine anti-inflammatory properties with other therapeutic effects. For example, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives have been synthesized and evaluated for both COX inhibitory and antimicrobial activity. nih.gov Some of these compounds exhibited better COX-1 and COX-2 inhibition compared to ibuprofen (B1674241) and showed promising antibacterial properties. nih.gov

The synthesis of such derivatives often involves a flexible two-step, one-pot procedure. This can include a palladium-catalyzed Heck coupling of aryl bromides with ethylene, followed by hydroxycarbonylation of the resulting styrenes to yield the desired 2-aryl propionic acids. mdpi.com This approach allows for the efficient synthesis of various 2-aryl propionic acids, including well-known anti-inflammatory drugs. mdpi.com Another synthetic strategy involves the creation of hybrid conjugates, for instance, by linking ibuprofen to other molecules to enhance its therapeutic profile and reduce side effects. nih.gov

The anti-inflammatory potential of these compounds is typically evaluated through in vitro enzyme inhibition assays and in vivo models of inflammation. For instance, the carrageenan-induced paw edema model in rats is a common method to assess the in vivo anti-inflammatory effects of newly synthesized compounds. mdpi.comnih.gov

| Derivative Class | Synthesis Method | Mechanism of Action | Key Findings |

|---|---|---|---|

| 2-(4-substitutedmethylphenyl)propionic acid derivatives | Multi-step organic synthesis. nih.gov | COX-1 and COX-2 inhibition. nih.gov | Some compounds showed better COX inhibition than ibuprofen and also possessed antibacterial activity. nih.gov |

| 2-Aryl propionic acids | Two-step, one-pot palladium-catalyzed Heck coupling and hydroxycarbonylation. mdpi.com | Inhibition of prostaglandin (B15479496) biosynthesis. nih.gov | Efficient and flexible synthesis of various anti-inflammatory drugs. mdpi.com |

| Ibuprofen hybrid conjugates | Chemical conjugation of ibuprofen with other molecules. nih.gov | Selective COX-2 inhibition. nih.gov | Some conjugates showed significant anti-inflammatory and analgesic properties with no ulcerogenic liability. nih.gov |

The structural framework of 2-phenylpropanedioate has also been explored for the development of antimicrobial and antifungal agents. A variety of derivatives have been synthesized and screened for their activity against a range of pathogens.

For instance, a series of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives, synthesized as Baylis-Hillman adducts, have been evaluated for their in vitro antimicrobial activity using the serial dilution method. nih.govresearchgate.net Many of these compounds displayed potent antibacterial and antifungal activities, suggesting their potential as lead compounds for the development of new anti-infective agents. nih.govresearchgate.net The ease of synthesis from readily available starting materials further enhances their appeal for therapeutic applications. nih.govresearchgate.net

In another study, 2-(4-substitutedmethylphenyl)propionic acid derivatives were found to possess promising antibacterial properties in addition to their anti-inflammatory effects. nih.gov This dual activity is particularly interesting for the development of drugs that can simultaneously combat infection and inflammation.

The antimicrobial potential of phenolic acids and their derivatives is a growing area of research. mdpi.com Studies have shown that these compounds can exhibit antimicrobial activity against various bacteria, including both native and drug-resistant strains of Staphylococcus epidermidis and Staphylococcus aureus. mdpi.com The structure-property relationships of these compounds are being investigated to understand how modifications to the chemical structure, such as the number and position of hydroxyl and methoxy (B1213986) groups, affect their antimicrobial efficacy. mdpi.com Generally, a slight decrease in antimicrobial efficacy has been observed with an increased number of these pendant groups. mdpi.com

The antifungal activity of 2-allylphenol (B1664045) and its metabolites has also been investigated. nih.gov One of its major metabolites, 2-(2-hydroxypropyl) phenol, was found to effectively inhibit the mycelial growth of several plant pathogens, with its efficacy being even greater than the parent compound in some cases. nih.gov This highlights the importance of metabolic transformations in determining the biological activity of these compounds.

Glycation is a non-enzymatic reaction between reducing sugars and proteins, which can lead to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes and its complications. Consequently, there is significant interest in identifying compounds that can inhibit glycation.

Polyphenols, a broad class of natural compounds that includes derivatives of phenylpropanoic acid, have been investigated for their antiglycation properties. nih.govmdpi.com The structural features of phenolic acids, particularly the presence of multiple hydroxyl groups on the benzene (B151609) ring, are thought to contribute to their ability to trap methylglyoxal (B44143) (MG), a reactive dicarbonyl species involved in AGE formation. nih.gov For example, compounds with three or more hydroxyl groups on the benzene ring may exhibit better MG trapping abilities. nih.gov

In vitro studies have demonstrated the antiglycation potential of various natural compounds. For instance, ranitidine (B14927), a histamine (B1213489) H2 receptor antagonist, has been shown to significantly inhibit the glycation of bovine serum albumin (BSA) in various experimental models. nih.gov Its antiglycation potential was found to be comparable to that of known inhibitors like aminoguanidine. nih.gov Molecular docking studies suggest that ranitidine may compete with protein amino groups for the addition of carbonyl groups, thereby preventing glycation. nih.gov

The antioxidant properties of these compounds are also closely linked to their antiglycation potential, as oxidative stress can accelerate the formation of AGEs. nih.gov Therefore, compounds with dual antioxidant and antiglycation activities are particularly promising for therapeutic applications.

Enzymes are highly efficient and selective catalysts that play a crucial role in a vast array of biological and chemical processes. The use of enzymes in synthetic organic chemistry offers several advantages, including mild reaction conditions and high stereoselectivity.

Derivatives of 2-phenylpropanedioate can serve as substrates for various enzyme-catalyzed reactions. For example, aryl/alkenyl malonate decarboxylase (AMDase) can catalyze the enantioselective decarboxylative protonation of a range of disubstituted malonic acids, including those with a phenyl group, to produce valuable homochiral carboxylic acids. nih.gov This enzymatic approach offers higher enantioselectivity and more environmentally benign reaction conditions compared to non-enzymatic methods. nih.gov

Alcohol dehydrogenases (ADHs) are another class of enzymes that can act on substrates related to 2-phenylpropanedioate. For instance, recombinant horse-liver ADH has been investigated for the enantioselective conversion of racemic 2-phenylpropionaldehyde to (S)-2-phenyl-1-propanol. mtak.hu This reaction is important for the synthesis of fragrance ingredients and precursors for non-steroidal anti-inflammatory drugs, which often require high optical purity. mtak.hu The study found that the isolated enzyme exhibited outstanding enantioselectivity, making it a promising catalyst for this synthesis. mtak.hu

The kinetics of enzyme-catalyzed reactions are often complex, especially when multiple substrates are involved. In the case of the ADH-catalyzed reaction mentioned above, the kinetics did not follow the simple Michaelis-Menten model but were better described by a biphasic model. mtak.hu Understanding the kinetics of these reactions is essential for optimizing the process and achieving high yields and enantioselectivities. researchgate.net

The toxicological profiles of 2-phenylpropanedioate derivatives are an important consideration in their development as therapeutic agents. Chemically reactive metabolites formed from the metabolism of carboxylic acid-containing compounds have been implicated in their toxic side effects. nih.gov

Two metabolic pathways that can generate reactive acylating metabolites are acyl glucuronidation and acyl-CoA formation. nih.gov Studies with 2-phenylpropionic acid have focused on evaluating the relative abilities of acyl glucuronides and acyl-CoA derivatives to transacylate nucleophilic biomolecules, such as the cysteinyl-thiol of glutathione (B108866). nih.gov The formation of adducts with proteins and other macromolecules can lead to cellular dysfunction and toxicity.

Research has shown that 2-phenylpropionyl-S-acyl-CoA (2-PPA-SCoA) can react with glutathione to form a conjugate, and it can also covalently bind to proteins like bovine serum albumin in a time- and pH-dependent manner. nih.gov These findings support the hypothesis that xenobiotic acyl-CoA thioesters are reactive acylating species that, in addition to acyl glucuronides, may contribute to the formation of xenobiotic acid-protein adducts in vivo. nih.gov

Mutagenicity and toxicity studies of related compounds, such as p-phenylenediamine (B122844) and its derivatives, have also been conducted using various assays, including the Ames Salmonella test and chromosomal aberration tests in Chinese hamster ovary (CHO) cells. nih.gov Such studies are crucial for assessing the potential genotoxicity of new chemical entities and for understanding the structure-activity relationships related to their toxicity. nih.gov

2-Phenylpropanedioate in Advanced Materials Research

The dicarboxylate nature of the 2-phenylpropanedioate anion, combined with the steric and electronic effects of the phenyl group, makes it a versatile building block in the design and synthesis of advanced materials. Researchers are exploring its utility in creating specialty polymers with modulated properties, designing intricate coordination complexes, and developing novel photophysically active conjugates.

Role in Specialty Polymer Synthesis and Property Modulation

The incorporation of 2-phenylpropanedioate as a monomer or comonomer in polyester (B1180765) synthesis offers a strategic approach to modulate the properties of the resulting polymers. The bulky phenyl group can introduce rigidity and steric hindrance into the polymer chain, influencing its thermal stability, mechanical strength, and solubility.

While the direct use of Disodium 2-phenylpropanedioate in large-scale polymer production is not widely documented, research into the enzymatic synthesis of polyesters using related malonate diesters has demonstrated the feasibility of incorporating such dicarboxylates into polymer backbones. For instance, studies on the enzyme-catalyzed synthesis of linear polyesters from dimethyl malonate and various aliphatic diols have shown the potential for creating polyesters with varying chain lengths and properties. nih.govresearchgate.netyork.ac.ukrsc.org This enzymatic approach, which often operates under milder conditions than traditional metal-catalyzed polymerization, could be particularly advantageous for monomers like 2-phenylpropanedioate that might be sensitive to high temperatures. nih.govresearchgate.netyork.ac.ukrsc.org

The introduction of the phenyl ring from 2-phenylpropanedioate into a polyester chain is expected to impact the material's properties in several ways:

Thermal Properties: The rigidity of the phenyl group can increase the glass transition temperature (Tg) of the polymer, leading to materials with enhanced thermal stability.

Mechanical Properties: The steric bulk of the phenyl group can affect chain packing and crystallinity, thereby influencing the tensile strength and modulus of the polymer.

Solubility: The aromatic nature of the phenyl group can alter the solubility of the polyester, making it more soluble in organic solvents.

Further research is needed to fully elucidate the structure-property relationships in polyesters containing the 2-phenylpropanedioate moiety and to explore their potential applications as specialty polymers in areas such as biodegradable plastics and advanced coatings.

Applications in Ligand Design for Coordination Chemistry

The carboxylate groups of the 2-phenylpropanedioate anion make it an excellent candidate for use as a ligand in coordination chemistry. It can coordinate to metal ions in various modes, including monodentate, bidentate (chelating or bridging), and polydentate fashions, leading to the formation of a diverse range of coordination complexes and polymers.

The design and synthesis of coordination polymers using dicarboxylate linkers is a vibrant area of research, with applications in gas storage, catalysis, and luminescent materials. While specific crystal structures of metal-2-phenylpropanedioate complexes are not extensively reported in the reviewed literature, the principles of coordination chemistry suggest that this ligand could be used to construct novel one-, two-, and three-dimensional coordination polymers with interesting structural topologies and functional properties. The phenyl group could also participate in π-stacking interactions, further influencing the solid-state packing of the coordination complexes.

Photophysical and Optoelectronic Applications of Phenylpropanedioate Conjugates

The development of organic molecules with tailored photophysical and optoelectronic properties is crucial for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis. While research directly focusing on the photophysical properties of 2-phenylpropanedioate conjugates is limited, the fundamental principles of molecular design suggest that this scaffold could be a valuable component in the creation of photoactive materials.

By functionalizing the phenyl ring of 2-phenylpropanedioate with electron-donating or electron-withdrawing groups, it is possible to create "push-pull" systems. These systems can exhibit intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is often associated with interesting photophysical properties such as large Stokes shifts and solvent-dependent emission. Research on functionalized terphenyls has shown that such substitutions can significantly alter excitation energies, oscillator strengths, and fluorescence lifetimes, making them promising candidates for photoredox catalysis. chemrxiv.orgresearchgate.netchemrxiv.org

Furthermore, the carboxylate groups of 2-phenylpropanedioate can be used to anchor the molecule to other chromophores or to metal centers in luminescent complexes. Lanthanide complexes, for example, are known for their sharp, line-like emission and long luminescence lifetimes, which are highly desirable for applications in bioimaging and sensing. rsc.orgnih.gov The 2-phenylpropanedioate ligand could potentially act as a sensitizer (B1316253) in lanthanide complexes, absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The design of ligands that can efficiently sensitize lanthanide luminescence is a key area of research in the development of advanced luminescent probes. rsc.orgnih.gov

Future Directions and Emerging Research Avenues

Novel Catalytic Systems for Sustainable 2-Phenylpropanedioate Synthesis

The pursuit of environmentally benign and efficient methods for synthesizing 2-phenylpropanedioate is a key focus of current research. Traditional chemical syntheses often rely on harsh conditions and hazardous reagents. In contrast, modern approaches are increasingly centered around the principles of green chemistry, emphasizing the use of sustainable catalysts and reaction media.

Recent developments have seen the emergence of novel catalytic systems that offer significant advantages over conventional methods. These include the use of earth-abundant metal catalysts, which are more economical and have a lower environmental impact than their precious metal counterparts. Additionally, bio-inspired catalysts and organocatalysts are being explored for their high selectivity and ability to operate under mild reaction conditions. A significant breakthrough has been the development of heterogeneous geminal atom catalysts (GACs), which have demonstrated a carbon footprint up to 10 times lower than conventional catalysts in similar chemical transformations.

The table below summarizes some of the key features of these novel catalytic systems.

| Catalyst Type | Key Features | Potential Advantages in 2-Phenylpropanedioate Synthesis |

| Earth-Abundant Metal Catalysts | Utilizes metals like iron, copper, and zinc. | Lower cost, reduced toxicity, and greater availability. |

| Bio-inspired Catalysts | Mimics the active sites of enzymes. | High selectivity, mild reaction conditions, and potential for asymmetric synthesis. |

| Organocatalysts | Metal-free small organic molecules. | Avoids heavy metal contamination, often readily available and tunable. |

| Heterogeneous Geminal Atom Catalysts (GACs) | Two metal cores working in concert. | Increased efficiency, higher yields, and improved environmental impact. mdpi.com |

These advancements are not only making the synthesis of 2-phenylpropanedioate more sustainable but are also opening up new possibilities for creating derivatives with unique properties and functionalities.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of 2-phenylpropanedioate is crucial for process optimization and control. Advanced spectroscopic techniques are playing a pivotal role in this endeavor by enabling real-time, in situ monitoring of chemical reactions.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy provide a molecular-level view of the reaction as it progresses. This allows researchers to identify transient intermediates, determine reaction endpoints with precision, and gain insights into the catalytic cycle. For instance, in situ FTIR can track the concentration of reactants, products, and key intermediates, offering a dynamic profile of the reaction.

| Spectroscopic Technique | Information Gained | Application in 2-Phenylpropanedioate Synthesis |

| In Situ FTIR Spectroscopy | Functional group analysis, concentration of species. | Monitoring the conversion of starting materials and the formation of the propanedioate structure. |

| Raman Spectroscopy | Vibrational modes, molecular structure. | Characterizing catalyst structure and identifying reaction intermediates. |

| NMR Spectroscopy | Molecular structure, connectivity, and dynamics. | Elucidating reaction pathways and quantifying product purity in real-time. |

The data obtained from these in situ techniques is invaluable for developing more efficient and robust synthetic protocols for 2-phenylpropanedioate and its derivatives.

Artificial Intelligence and Machine Learning in Phenylpropanedioate Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by providing powerful tools for prediction, optimization, and discovery. rsc.orgresearchgate.net In the context of 2-phenylpropanedioate, AI and ML are being applied to accelerate the development of new synthetic routes and to predict the properties of novel materials.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions with high accuracy. nih.gov This predictive power can be used to identify optimal reaction conditions, such as temperature, solvent, and catalyst, without the need for extensive and time-consuming experimentation. nih.gov Furthermore, AI is being employed for retrosynthetic analysis, which involves working backward from a target molecule to identify potential synthetic pathways.

| AI/ML Application | Description | Impact on Phenylpropanedioate Research |

| Predictive Chemistry | Algorithms predict reaction outcomes and yields. | Faster optimization of synthesis conditions and reduced experimental costs. |

| Retrosynthetic Planning | AI suggests potential synthetic routes to a target molecule. | Discovery of novel and more efficient pathways to 2-phenylpropanedioate derivatives. |

| Automated Synthesis | AI-controlled robotic platforms for performing chemical reactions. | High-throughput screening of reaction conditions and rapid synthesis of compound libraries. nih.gov |

The integration of AI and ML into the research workflow is expected to significantly shorten the timeline for discovering and developing new applications for 2-phenylpropanedioate.

Bio-inspired Synthesis and Biocatalysis for 2-Phenylpropanedioate Production

Nature provides a vast blueprint for the efficient and selective synthesis of complex molecules. Bio-inspired synthesis and biocatalysis aim to harness the power of enzymes and biological processes to produce chemicals in a sustainable and environmentally friendly manner.

Enzymatic cascades, where multiple enzymes work in concert to carry out a series of reactions, are being developed for the synthesis of 2-phenylpropanedioate and its precursors. mdpi.com Enzymes such as lipases are particularly attractive due to their high regioselectivity, which allows for precise chemical transformations. osti.gov This level of control is often difficult to achieve with traditional chemical methods.

| Biocatalytic Approach | Key Features | Relevance to 2-Phenylpropanedioate |

| Enzymatic Cascades | Multiple enzymatic reactions in a single pot. | Efficient and atom-economical synthesis from simple starting materials. mdpi.com |

| Lipase-Catalyzed Reactions | High regioselectivity and mild reaction conditions. | Potential for synthesizing chiral derivatives of 2-phenylpropanedioate. |

| Whole-Cell Biotransformation | Use of microorganisms to perform chemical conversions. | Sustainable production from renewable feedstocks. |

The development of robust and efficient biocatalytic routes for 2-phenylpropanedioate production holds the promise of a truly green and sustainable manufacturing process.

Expanded Applications in Niche Functional Materials and Biomedical Technologies

The unique chemical structure of 2-phenylpropanedioate makes it an attractive building block for the creation of advanced functional materials and for applications in biomedical technologies. Its dicarboxylate functionality allows it to act as a linker in the formation of Metal-Organic Frameworks (MOFs). rsc.orgmdpi.com MOFs are highly porous materials with potential applications in gas storage and separation, catalysis, and drug delivery. The phenyl group in 2-phenylpropanedioate can be further functionalized to tune the properties of the resulting MOFs for specific applications.

In the biomedical field, polymers and nanoparticles derived from 2-phenylpropanedioate are being explored for their potential in drug delivery and tissue engineering. The biocompatibility and biodegradability of these materials are key considerations for such applications. For instance, polyester (B1180765) derivatives of 2-phenylpropanedioate could be designed to encapsulate therapeutic agents and release them in a controlled manner.

| Application Area | Material Type | Potential Functionality |

| Functional Materials | Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, chemical sensing. |

| Biomedical Technologies | Biodegradable Polymers | Drug delivery vehicles, scaffolds for tissue engineering. nih.gov |

| Biomedical Technologies | Nanoparticles | Targeted drug delivery, diagnostic imaging agents. |

The ongoing research in these areas is expected to lead to the development of innovative products with significant societal benefits. The biocompatibility of any new material intended for medical use would need to be thoroughly assessed according to established standards, such as ISO 10993. nih.govrsc.org

Q & A

Q. How can researchers determine the purity of Disodium 2-phenylpropanedioate in laboratory settings?

Methodological Answer: Purity assessment typically involves titration (acid-base or complexometric) and spectroscopic methods (e.g., UV-Vis, NMR). For pharmacopeial compliance, gravimetric analysis or HPLC with standardized reference materials is recommended. Reagent-grade specifications (e.g., ≥99.5% purity) should align with USP guidelines for sodium phosphate analogs, which emphasize strict quality control .

Q. What are the optimal storage conditions for this compound to ensure stability?

Methodological Answer: Store in airtight, moisture-resistant containers at ambient temperature (20–25°C). Stability studies for similar disodium salts indicate a shelf life of up to 24 months under these conditions. Periodic testing for hygroscopicity and crystalline structure changes (via XRD) is advised to detect degradation .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer: Use HPLC with UV detection for high sensitivity, or LC-MS for specificity in biological samples. Calibration curves should be validated using certified reference materials. For structural confirmation, FT-IR and H/C NMR are essential .

Q. How should researchers handle this compound to minimize experimental variability?

Methodological Answer: Standardize protocols for weighing (use anti-static equipment), dissolution (pH-controlled buffers), and mixing (vortexing vs. sonication). Document batch-specific variations (e.g., hydration state) and pre-test solubility in target solvents .

Q. What is the impact of purity on experimental outcomes in pharmacological studies?

Methodological Answer: Impurities >0.5% can skew dose-response curves or introduce off-target effects. Implement orthogonal purity assays (e.g., elemental analysis, melting point determination) and include impurity profiling in supplementary data .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data involving this compound?

Methodological Answer: Conduct systematic reviews to identify confounding variables (e.g., solvent polarity, cell line differences). Use meta-analysis to quantify effect sizes across studies. Replicate key experiments under controlled conditions, documenting protocol deviations .

Q. What strategies optimize the synthesis of this compound to improve yield and scalability?

Methodological Answer: Apply Design of Experiments (DOE) to test variables like reaction temperature, stoichiometry, and catalyst loading. Characterize intermediates via in-situ FT-IR or GC-MS. For scalability, pilot-scale reactors should mimic lab conditions while monitoring heat/mass transfer .

Q. How does this compound interact with bacterial second-messenger systems?

Methodological Answer: Use genetic knockouts (e.g., Bacillus subtilis mutants lacking c-di-AMP cyclases) to isolate interactions. Pair biochemical assays (e.g., ITC for binding affinity) with transcriptomic profiling to map downstream pathways .

Q. What interdisciplinary approaches validate the mechanism of action of this compound in biological systems?

Methodological Answer: Combine molecular docking simulations (to predict binding sites) with CRISPR-Cas9-edited cell models. Validate findings using SPR (surface plasmon resonance) for kinetic analysis and in vivo imaging (e.g., fluorescence tagging) .

Q. How can researchers ensure reproducibility when studying this compound’s role in metabolic pathways?

Methodological Answer: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use persistent identifiers (DOIs) for datasets and share raw NMR/HPLC chromatograms in public repositories. Cross-validate results with independent labs using blinded sample analysis .

Notes on Methodology

- Data Collection : Align with AP® Physics 2 guidelines (Science Practice 4), emphasizing hypothesis-driven design and redundancy in measurements to reduce error .